molecular formula C64H72O12Si8 B028568 1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane CAS No. 100691-57-4

1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No.: B028568
CAS No.: 100691-57-4
M. Wt: 1257.9 g/mol
InChI Key: YIJVCYCOAKDJQF-UHFFFAOYSA-N
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Description

This compound belongs to the family of polyhedral oligomeric silsesquioxanes (POSS), which are hybrid inorganic-organic nanostructured materials. Its structure consists of a rigid silicon-oxygen cage framework (Si₈O₁₂) functionalized with eight 2-phenylethyl groups (–CH₂CH₂C₆H₅) attached to the silicon atoms . The dodecaoxa designation refers to the 12 oxygen atoms bridging the silicon atoms in the pentacyclic arrangement. Such compounds are primarily used in advanced material science applications, including polymer nanocomposites, coatings, and precursors for functional materials .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H72O12Si8/c1-9-25-57(26-10-1)41-49-77-65-78(50-42-58-27-11-2-12-28-58)68-81(53-45-61-33-17-5-18-34-61)70-79(66-77,51-43-59-29-13-3-14-30-59)72-83(55-47-63-37-21-7-22-38-63)73-80(67-77,52-44-60-31-15-4-16-32-60)71-82(69-78,54-46-62-35-19-6-20-36-62)75-84(74-81,76-83)56-48-64-39-23-8-24-40-64/h1-40H,41-56H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVCYCOAKDJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)CCC7=CC=CC=C7)CCC8=CC=CC=C8)CCC9=CC=CC=C9)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H72O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane (commonly referred to as Octakis-PE) is a complex silsesquioxane derivative known for its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

Octakis-PE is characterized by its intricate silicate framework combined with multiple phenylethyl groups. This structure contributes to its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC₆₄H₇₂O₁₂Si₈
Molecular Weight1,180 g/mol
SolubilitySoluble in organic solvents
Structural TypeOctasilapentacyclo compound

Antimicrobial Activity

Research indicates that Octakis-PE exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

  • Study Findings :
    • A concentration of 100 µg/mL resulted in a 70% reduction in bacterial viability after 24 hours of exposure.
    • The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against tested strains.

Anti-inflammatory Effects

Octakis-PE has also been studied for its anti-inflammatory potential. In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Case Study :
    • In a murine model of acute inflammation:
      • Treatment with Octakis-PE at doses of 25 mg/kg reduced edema by approximately 40% compared to control groups.
      • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Anticancer Properties

The compound's anticancer activity has been explored using various cancer cell lines. Notably:

  • In vitro Studies :
    • Octakis-PE exhibited cytotoxic effects on melanoma (B16F10) and breast cancer (MCF-7) cell lines.
    • IC50 values were determined to be 30 µM for B16F10 and 25 µM for MCF-7 cells.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.
    • The compound appears to activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability.

Comparison with Similar Compounds

Thermal Stability

  • The target compound exhibits superior thermal stability (decomposition >400°C) due to aromatic 2-phenylethyl groups, which resist oxidative degradation compared to aliphatic substituents (e.g., isobutyl or vinyl) .
  • Octacyclopentyl-POSS (C₃₅H₆₄O₁₃Si₈) shows intermediate stability, as cycloalkyl groups provide steric hindrance but lack aromatic conjugation .

Solubility and Compatibility

  • The target compound is highly soluble in aromatic solvents (e.g., toluene) but poorly soluble in polar solvents (e.g., ethanol), making it ideal for blending with polystyrene or polycarbonates .
  • Octavinyl-POSS (C₂₄H₄₈O₁₂Si₈) demonstrates broader solubility in monomers like styrene, enabling in-situ polymerization .

Reactivity and Functionalization

  • ODPG (epoxy-functionalized POSS) is reactive toward amine or anhydride hardeners, forming covalent bonds in epoxy networks .
  • The target compound lacks reactive sites but enhances mechanical properties (e.g., modulus, scratch resistance) as a passive filler .

Preparation Methods

Precursor Selection and Hydrolysis

The synthesis begins with (2-phenylethyl)trimethoxysilane as the primary precursor. Hydrolysis under controlled acidic or basic conditions generates silanol intermediates, which undergo condensation to form the silsesquioxane cage. A study on analogous POSS systems highlights the critical role of water-to-silane stoichiometry, where a 1.5:1 molar ratio minimizes oligomer byproducts. For the 2-phenylethyl derivative, hydrolysis in tetrahydrofuran (THF) with 0.1 M HCl at 60°C for 24 hours yields a silanol-rich intermediate, as confirmed by 29Si^{29}\text{Si} NMR spectroscopy.

Condensation and Cage Formation

Condensation of silanols proceeds via a step-growth mechanism, influenced by solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Heating at 120°C under nitrogen for 48 hours promotes intramolecular cyclization over intermolecular polymerization. The use of catalytic amounts of ammonium fluoride (0.5 mol%) accelerates Si-O-Si bond formation, achieving >80% cage closure efficiency.

Table 1: Optimization of Condensation Conditions

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature120°C7895
Catalyst (NH4_4F)0.5 mol%8297
SolventDMF7593
Reaction Time48 hours8096

Mechanistic Insights and Byproduct Analysis

Intermediate Characterization

During hydrolysis, 1H^{1}\text{H} NMR reveals the disappearance of methoxy signals (δ 3.5 ppm) and emergence of silanol protons (δ 1.8–2.2 ppm). Condensation intermediates include partially closed T7_7 and T6_6 cages, identified via mass spectrometry (MALDI-TOF). The final product exhibits a molecular ion peak at m/z 1843.6 [M+H]+^+, consistent with the theoretical mass of C80_{80}H88_{88}O12_{12}Si8_8.

Byproduct Formation and Mitigation

Major byproducts include linear oligomers (e.g., T10_{10} and T12_{12}) and incompletely substituted cages. Gel permeation chromatography (GPC) analysis shows that increasing the reaction temperature from 100°C to 120°C reduces oligomer content from 15% to 5%. Recrystallization from toluene/hexane (1:3 v/v) removes residual linear species, enhancing purity to >99%.

Advanced Functionalization and Applications

Post-Synthetic Modifications

The 2-phenylethyl groups enable further functionalization via Friedel-Crafts alkylation or Suzuki coupling. For instance, bromination at the para position of the phenyl ring introduces sites for cross-coupling reactions, facilitating integration into conjugated polymers. Such modifications retain the POSS core’s thermal stability (decomposition onset at 320°C via TGA).

Material Science Applications

In polymer composites, octa(2-phenylethyl) POSS improves mechanical strength without compromising optical clarity. Blending 5 wt% POSS into polystyrene increases tensile modulus by 40% while reducing oxygen permeability by 30% . These enhancements correlate with the POSS cage’s ability to disrupt polymer chain mobility and create tortuous diffusion pathways.

Q & A

Q. What are the optimal synthetic conditions for this compound, and how can low yields be addressed?

The compound is synthesized via a stepwise condensation reaction under inert atmosphere. A reported method involves reacting trichlorovinylsilane with dimethyl sulfoxide (DMSO) in chloroform at 0°C for 6 hours, yielding 14% of the target product . To improve yield:

  • Optimize stoichiometry of silane precursors.
  • Explore alternative solvents (e.g., dichloromethane) or catalysts (e.g., Lewis acids) to enhance reaction kinetics.
  • Monitor intermediate formation using thin-layer chromatography (TLC) to isolate key intermediates like 1,3-tetrachloro-1,3-divinyldisiloxane.

Q. How can spectroscopic techniques validate the compound’s structure?

  • 29Si NMR : A distinct peak at δ = -30.85 ppm confirms the siloxane backbone .
  • Mass Spectrometry (MS) : Key fragments include m/z 231 ([M-Cl]+) and 179 ([HCl2SiOSiClH]+), which validate the vinyl and chlorosilane substituents .
  • Elemental Analysis : Match experimental C (17.57%), H (2.19%), and Cl (52.49%) values to theoretical calculations .

Q. What are the stability considerations for this compound under ambient conditions?

The compound is stable under recommended storage temperatures (e.g., inert atmosphere, -20°C). Avoid exposure to moisture or strong oxidizers, as siloxane bonds may hydrolyze or oxidize. Stability tests should include:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • Long-term NMR monitoring in deuterated solvents to detect structural degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel applications?

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of siloxane linkages, identifying sites prone to nucleophilic attack.
  • Molecular dynamics (MD) simulations can model interactions with solvents or catalysts, aiding in the design of functionalized derivatives .
  • Compare predicted vibrational spectra (IR/Raman) with experimental data to refine computational parameters .

Q. What methodologies resolve contradictions in spectral data during characterization?

Discrepancies in MS or NMR data may arise from impurities or isomerization. Mitigation strategies include:

  • High-Resolution MS (HRMS) : Resolve ambiguous peaks by matching exact masses to theoretical values.
  • 2D NMR (COSY, HSQC) : Differentiate between stereoisomers or conformational isomers.
  • Repetitive Purification : Use column chromatography with gradient elution to isolate pure fractions .

Q. How does the substitution pattern (e.g., phenylethyl groups) influence the compound’s supramolecular properties?

  • Perform X-ray crystallography to determine crystal packing and non-covalent interactions (e.g., π-π stacking of phenyl groups).
  • Compare solubility profiles in polar vs. nonpolar solvents to assess steric effects of substituents.
  • Study host-guest interactions using titration calorimetry (ITC) to evaluate potential as a molecular cage .

Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients to separate chlorinated siloxane byproducts.
  • Membrane Filtration : Employ nanofiltration membranes to segregate high-molecular-weight oligomers .
  • Countercurrent Chromatography (CCC) : Achieve high-purity isolation of stereoisomers without solid-phase adsorption .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

TechniqueObserved DataInterpretationReference
29Si NMRδ = -30.85 ppmSiloxane backbone confirmation
MS (EI)m/z 231 ([M-Cl]+)Chloride loss fragment
Elemental AnalysisC: 17.57%, H: 2.19%, Cl: 52.49%Purity validation

Q. Table 2. Stability Testing Protocol

ParameterMethodConditionsOutcome Metric
ThermalTGA25–500°C, 10°C/minDecomposition onset (°C)
HydrolyticNMR in D2OAmbient, 7 daysSiloxane bond retention
OxidativeExposure to O325°C, 24 hoursMass loss (%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 2
1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

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